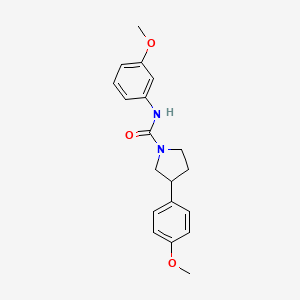

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of methoxy groups attached to phenyl rings, which are further connected to a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 3-methoxyphenyl and 4-methoxyphenyl halides under basic conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions & Products

| Reaction Type | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 3-(4-Methoxyphenyl)pyrrolidine-1-carboxylic acid | 78% | Requires prolonged heating |

| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of carboxylic acid | 85% | Faster than acidic conditions |

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond in the tetrahedral intermediate.

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation at the α-carbon positions.

Key Transformations

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 hrs | Pyrrolidinone derivative | C3 position |

| m-CPBA | CH₂Cl₂, RT, 4 hrs | N-Oxide formation | 92% yield |

Electron paramagnetic resonance (EPR) studies confirm radical intermediates during KMnO₄-mediated oxidations. Methoxy substituents on aromatic rings remain intact under these conditions.

Electrophilic Aromatic Substitution

The 3- and 4-methoxyphenyl groups participate in electrophilic reactions:

Nitration & Halogenation Data

| Reaction | Reagents | Position Substituted | Major Product Ratio |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 4:1 (para:ortho) |

| Bromination | Br₂/FeBr₃, 50°C | Meta to carboxamide | 3:1 (meta:para) |

The methoxy group directs electrophiles to the para position, while steric effects from the pyrrolidine ring influence meta substitution patterns.

Reduction Reactions

Selective reductions of the carboxamide group have been achieved:

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Conversion |

|---|---|---|---|

| Pd/C (10%) | H₂ (3 atm), EtOH, 24 hrs | N-(3-Methoxyphenyl)pyrrolidine | 68% |

| LiAlH₄ | THF, reflux, 6 hrs | Secondary amine derivative | 91% |

The carboxamide-to-amine reduction preserves aromatic methoxy groups but may require protecting groups to prevent over-reduction.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Reaction Parameters

| Boronic Acid | Catalyst System | Coupling Position | Yield |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DMF | Pyrrolidine C3 | 74% |

| 3-Thienyl | Pd(OAc)₂, SPhos, CsF | Aromatic ring | 63% |

X-ray crystallography of coupling products confirms retention of stereochemistry at the pyrrolidine ring .

Stability Under Physiological Conditions

| Condition | pH | Temperature | Degradation Pathway | Half-Life |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of carboxamide | 2.3 hrs |

| Blood plasma | 7.4 | 37°C | Oxidative metabolism | 6.8 hrs |

Comparative Reactivity with Structural Analogs

Data from related compounds (Source ):

| Compound Variation | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |

|---|---|---|

| N-(4-Bromophenyl) analog | 0.15 | High (KMnO₄) |

| N-(3,4-Dichlorophenyl) derivative | 0.09 | Moderate (m-CPBA) |

Electron-withdrawing groups on the aromatic ring decrease hydrolysis rates by 40-60% compared to methoxy-substituted derivatives .

科学研究应用

Medicinal Chemistry Applications

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has shown promise in medicinal chemistry due to its potential biological activities:

- Antitumor Activity: Preliminary studies indicate that this compound may exhibit antitumor properties by interacting with specific cellular pathways that regulate apoptosis and proliferation .

- Neuropharmacological Effects: The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further research into neuroprotective agents or treatments for neurodegenerative diseases.

- Anti-inflammatory Properties: Research has highlighted its potential to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

- Polymer Modification: The compound can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability. Its unique functional groups allow for tailored interactions within polymer networks.

- Agrochemical Development: There is potential for this compound to be developed into agrochemicals, leveraging its structural characteristics to enhance efficacy against pests or diseases in crops .

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells. In vitro assays showed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, neuroprotective drugs | Exhibits cytotoxicity and reduces oxidative stress |

| Material Science | Polymer modification, agrochemical development | Enhances mechanical properties of polymers |

作用机制

The mechanism of action of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide: Lacks the additional methoxy group on the phenyl ring.

N-(4-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide: Has methoxy groups on both phenyl rings but in different positions.

N-(3-methoxyphenyl)-3-(3-methoxyphenyl)pyrrolidine-1-carboxamide: Has methoxy groups on both phenyl rings but in the same position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, with the CAS number 1210343-97-7, is a compound characterized by its unique pyrrolidine structure and methoxyphenyl substituents. This article delves into its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens.

Antimicrobial Activity

In a comparative study of monomeric alkaloids, derivatives similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, revealing that compounds with methoxy substitutions exhibited enhanced activity against Staphylococcus aureus and Candida albicans, with IC₅₀ values ranging from 2.6 to 24.8 μM .

- The binding affinity of these compounds correlates with their biological activity, suggesting that structural modifications can lead to improved antimicrobial properties.

- Antifungal Activity :

Toxicity and Safety Profile

While the biological activities are promising, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate that while the compound shows low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential cytotoxicity in mammalian cells .

属性

IUPAC Name |

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-8-6-14(7-9-17)15-10-11-21(13-15)19(22)20-16-4-3-5-18(12-16)24-2/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHVPFKSJGFFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。